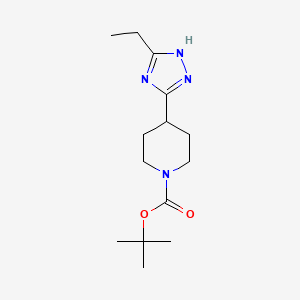

tert-Butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-triazole moiety via a tert-butyl carbamate group. The 1,2,4-triazole ring contributes to hydrogen-bonding capabilities and metabolic stability, while the ethyl substituent at position 3 of the triazole enhances lipophilicity. Its piperidine scaffold offers conformational flexibility, enabling interactions with diverse biological targets .

Properties

IUPAC Name |

tert-butyl 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O2/c1-5-11-15-12(17-16-11)10-6-8-18(9-7-10)13(19)20-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYQKPGTWGQRNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of tert-Butyl 4-Cyanopiperidine-1-carboxylate

The synthesis begins with Boc protection of piperidine-4-carbonitrile. Piperidine-4-carbonitrile is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to yield tert-butyl 4-cyanopiperidine-1-carboxylate. This intermediate serves as the foundation for triazole formation.

Cyclization with Ethyl Hydrazine

Reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with ethyl hydrazine in ethanol under reflux conditions facilitates nucleophilic attack on the nitrile group, forming an amidrazone intermediate. Subsequent cyclization under basic conditions (e.g., aqueous NaOH) generates the 1,2,4-triazole ring. The mechanism proceeds via:

-

Hydrazine addition to the nitrile, forming a carboximidamide.

-

Base-induced intramolecular cyclization to yield the triazole core.

Representative Conditions :

-

Solvent: Ethanol/water mixture

-

Base: 1 M NaOH

-

Temperature: 80°C, 12–24 hours

Nucleophilic Substitution Using Piperidine-4-Mesylate

Synthesis of tert-Butyl 4-(Methylsulfonyl)piperidine-1-carboxylate

Boc-piperidine-4-mesylate is prepared by treating tert-butyl 4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride (MsCl) in dichloromethane and triethylamine. The mesylate group serves as a superior leaving group for subsequent nucleophilic substitution.

Triazole Anion Generation and Substitution

The 3-ethyl-1H-1,2,4-triazol-5-yl anion is generated by deprotonating 3-ethyl-1H-1,2,4-triazole with a strong base (e.g., NaH or KOtBu) in dimethylacetamide (DMA). This anion undergoes SN2 displacement with Boc-piperidine-4-mesylate at elevated temperatures:

Reaction Conditions :

-

Solvent: DMA or NMP

-

Base: Cesium fluoride (CsF) or potassium carbonate (K₂CO₃)

-

Temperature: 85°C, 12–18 hours

-

Yield: 58–84% (based on analogous piperidine substitutions).

Alternative Pathway: Urea Cyclization

Synthesis of Piperidine-4-Urea Intermediate

Boc-piperidine-4-amine is reacted with ethyl isocyanate to form tert-butyl 4-(3-ethylureido)piperidine-1-carboxylate. This urea derivative undergoes acid-catalyzed cyclization (e.g., with HCl in dioxane) to form the triazole ring via dehydration.

Key Observations :

-

Cyclization efficiency depends on the electronic nature of the urea substituents.

Comparative Analysis of Synthetic Methods

| Method | Key Intermediate | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Nitrile Cyclization | Piperidine-4-carbonitrile | Ethanol/NaOH, reflux | 60–70% | Fewer steps, avoids harsh bases |

| Mesylate Substitution | Piperidine-4-mesylate | DMA/CsF, 85°C | 58–84% | Scalable, high regioselectivity |

| Urea Cyclization | Piperidine-4-urea | HCl/dioxane, reflux | 50–65% | Mild conditions, avoids toxic reagents |

Optimization Strategies and Challenges

Solvent and Base Selection

Polar aprotic solvents (DMA, NMP) enhance nucleophilicity in substitution reactions, while protic solvents (ethanol) favor cyclization. CsF and K₂CO₃ are preferred for mesylate substitutions due to their ability to activate the leaving group without degrading the Boc protection.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate exhibits several notable biological activities:

- Antifungal Activity : The triazole group is effective at binding to enzymes involved in ergosterol biosynthesis in fungi, leading to cell membrane disruption and cell death. This mechanism makes it a candidate for antifungal drug development.

- Antimicrobial Properties : The compound has shown potential against various microbial pathogens, indicating its usefulness in treating infections.

Applications in Medicinal Chemistry

The versatility of this compound in medicinal chemistry is notable:

| Application | Description |

|---|---|

| Antifungal Agents | Effective against fungal infections by disrupting ergosterol biosynthesis. |

| Antimicrobial Agents | Potential use in treating bacterial infections due to its broad-spectrum activity. |

| Drug Development | Structural modifications can lead to new analogs with enhanced pharmacological properties. |

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antifungal Studies : Research has demonstrated that compounds similar to tert-butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine exhibit significant antifungal properties in vitro against Candida species and Aspergillus species.

- Cytotoxicity Assessments : In vitro studies have shown that derivatives of this compound possess cytotoxic effects against cancer cell lines, indicating potential for use in cancer therapy.

- Mechanistic Studies : Investigations into the interaction mechanisms reveal that the compound can inhibit key enzymes involved in cellular processes of pathogens.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

tert-Butyl 4-(4-Amino-5-carbamoylisoxazol-3-yl)piperidine-1-carboxylate (10l)

- Heterocycle : Isoxazole (O/N-containing 5-membered ring) vs. 1,2,4-triazole (N-rich ring).

- Substituents: Amino and carbamoyl groups at positions 4 and 5 of the isoxazole.

- The amino and carbamoyl groups enable hydrogen bonding, making this compound suitable for targeting polar enzyme active sites .

tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

- Heterocycle : Pyrazole (two adjacent N atoms) vs. 1,2,4-triazole (three N atoms).

- Substituents : Methyl group at position 1 of the pyrazole.

- Implications: The pyrazole’s reduced nitrogen content decreases basicity compared to the triazole.

Substituent Variations on the Triazole Ring

tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate

- Substituents : Trifluoromethyl and methyl groups on a 4H-1,2,4-triazole; thioether linkage.

- Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity. The thioether bridge may confer redox sensitivity or susceptibility to nucleophilic attack, altering reactivity compared to the direct C-bond in the target compound .

4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

- Substituents : tert-Butyl at position 3 and methyl at position 1 of the triazole.

- Methylation at N1 may block protonation, altering the compound’s pH-dependent behavior .

Functional Group Additions

tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate

- Substituents: Aminomethyl group at position 3 of the triazole.

- Implications : The primary amine introduces a positively charged group under physiological conditions, enhancing solubility and enabling salt formation. This modification is advantageous for prodrug strategies or targeting charged biomolecules .

Comparative Data Table

| Compound Name | Heterocyclic Core | Key Substituents | Physicochemical Properties | Potential Applications |

|---|---|---|---|---|

| tert-Butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate | 1,2,4-Triazole | Ethyl at C3 | Moderate lipophilicity, metabolic stability | Kinase inhibitors, agrochemicals |

| tert-Butyl 4-(4-Amino-5-carbamoylisoxazol-3-yl)piperidine-1-carboxylate (10l) | Isoxazole | Amino, carbamoyl at C4/C5 | High polarity, hydrogen-bonding capacity | Enzyme inhibitors (e.g., proteases) |

| tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate | Pyrazole | Methyl at N1 | Reduced basicity, steric hindrance | GPCR modulators |

| tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate | 4H-1,2,4-Triazole | CF3, methyl at C5/C4; thioether linkage | High metabolic stability, redox-sensitive | Antifungal agents, prodrugs |

| 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine | 1,2,4-Triazole | tert-Butyl at C3, methyl at N1 | High steric bulk, low solubility | Allosteric modulators |

| tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate | 1,2,4-Triazole | Aminomethyl at C3 | High solubility, charge-dependent interactions | Antibiotics, nucleotide analogs |

Biological Activity

tert-Butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. With a molecular formula of C14H24N4O2 and a molecular weight of approximately 280.37 g/mol, this compound exhibits potential applications in various fields, particularly in antifungal and antimicrobial therapies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazole moiety. The ethyl substitution on the triazole ring enhances its biological activity, particularly its antifungal properties. The presence of the tert-butyl group contributes to the compound's lipophilicity, facilitating membrane penetration and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes involved in ergosterol biosynthesis in fungi. This interaction disrupts cell membrane integrity, leading to cell death. The triazole ring plays a crucial role in binding to the active sites of these enzymes, inhibiting their function and thereby exhibiting antifungal activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antifungal Activity : Effective against various fungal strains by inhibiting ergosterol biosynthesis.

- Antimicrobial Properties : Potentially effective against bacterial infections due to its structural characteristics that allow interaction with microbial cells.

Comparative Biological Activity Table

| Compound Name | Molecular Formula | Unique Features | Antifungal Activity |

|---|---|---|---|

| tert-butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine | C14H24N4O2 | Ethyl substitution enhances antifungal activity | High |

| tert-butyl 3-(3-methyl-1H-1,2,4-triazol) | C13H22N4O2 | Methyl group may alter binding affinity | Moderate |

| tert-butyl 4-[3-(aminomethyl)-triazol] | C14H24N4O2 | Amino group increases solubility | Low |

| tert-butyl 4-[4-(ethylcarbamoyl)-triazol] | C15H25N5O | Ethylcarbamoyl provides distinct pharmacokinetics | Moderate |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of this compound:

- Antifungal Efficacy Study : A study demonstrated that tert-butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine significantly inhibited the growth of Candida albicans and other fungal pathogens, showcasing an MIC (Minimum Inhibitory Concentration) value lower than that of standard antifungal agents.

- Mechanistic Insights : Further research explored the binding interactions between the triazole moiety and the target enzymes involved in fungal cell wall synthesis. The study utilized molecular docking simulations to predict binding affinities and elucidate the mechanism by which this compound exerts its antifungal effects .

- In Vivo Studies : Animal model studies indicated that treatment with this compound resulted in reduced fungal load and improved survival rates in infected subjects compared to controls. These findings support its potential as a therapeutic agent against systemic fungal infections .

Q & A

How can synthetic routes for this compound be optimized to improve yield and purity in multi-step reactions?

Methodological Answer:

Optimization involves evaluating reaction intermediates and catalysts. For example, the cyclopropyl-1,2,4-triazole intermediate (common in similar compounds) can be synthesized using cyclopropylamine and thiocyanate under controlled pH (6–7) to minimize side reactions . Tert-butyl carbamate coupling to piperidine requires anhydrous conditions and catalysts like HATU/DIPEA to enhance amide bond formation. Purity is improved via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethanol/water mixtures). Monitoring by TLC and HPLC ensures intermediate stability .

What advanced techniques resolve contradictions between NMR and X-ray crystallography data for structural elucidation?

Methodological Answer:

Discrepancies may arise from dynamic conformations in solution (NMR) versus static solid-state structures (X-ray). Use variable-temperature NMR to probe conformational flexibility. For crystallography, employ SHELXL (for refinement) and ORTEP-3 (for visualization) to validate bond angles/geometry . Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental data .

How does the 3-ethyl-1,2,4-triazole moiety influence biological activity in target binding studies?

Methodological Answer:

The triazole ring acts as a hydrogen-bond acceptor, enhancing interactions with enzymes like kinases or proteases. Use surface plasmon resonance (SPR) or ITC to quantify binding affinity. Compare analogs (e.g., replacing ethyl with cyclopropyl) to assess steric/electronic effects. Molecular docking (AutoDock Vina) can predict binding poses, validated by mutagenesis studies on target residues .

What reaction conditions minimize byproduct formation during nucleophilic substitution at the piperidine nitrogen?

Methodological Answer:

Byproducts arise from over-alkylation or oxidation. Use bulky bases (e.g., DBU) to deprotonate selectively and inert atmospheres (N₂/Ar) to prevent oxidation. Solvent choice (e.g., DMF for polar aprotic conditions) improves solubility. Monitor reaction progress via LC-MS to terminate at optimal conversion (~90%). Post-reaction, quench with aqueous NH₄Cl and extract with DCM to isolate the product .

How can computational modeling predict degradation pathways under varying pH and temperature?

Methodological Answer:

Perform accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH and pH 1–13. Use quantum mechanical software (e.g., Spartan) to model hydrolysis of the tert-butyl ester or triazole ring opening. Compare with LC-HRMS data to identify degradation products (e.g., piperidine derivatives). Kinetic modeling (Arrhenius equation) extrapolates shelf-life .

What chromatographic methods separate enantiomers of chiral intermediates in the synthesis?

Methodological Answer:

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers. For preparative scales, use simulated moving bed (SMB) chromatography. Confirm enantiopurity via polarimetry and circular dichroism (CD). Note: Chiral intermediates (e.g., crizotinib precursors) require absolute configuration determination using anomalous X-ray scattering .

How do steric effects of the tert-butyl group impact solid-state packing and solubility?

Methodological Answer:

The tert-butyl group disrupts crystal packing via steric hindrance, reducing melting point (DSC analysis) and enhancing solubility in lipophilic solvents. Powder X-ray diffraction (PXRD) reveals amorphous vs. crystalline phases. Solubility is quantified via shake-flask method (UV-Vis at λmax ~270 nm) in buffers (pH 1.2–7.4) .

What strategies scale up the synthesis from milligram to kilogram batches without compromising purity?

Methodological Answer:

Optimize exothermic steps (e.g., triazole cyclization) using flow chemistry for heat dissipation. Replace hazardous reagents (e.g., LiAlH₄) with catalytic hydrogenation (Pd/C, H₂). Implement PAT (Process Analytical Technology) for real-time monitoring. Final purification via recrystallization (MTBE/heptane) ensures ≥99% purity (HPLC-ELSD) .

How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing?

Methodological Answer:

Incorporate ¹³C at the triazole ring via labeled K¹³CN in cyclocondensation. Use ²H-labeled ethyl groups (CD₃CD₂-) to track metabolic oxidation via LC-MS/MS. In vitro assays with liver microsomes identify metabolites (e.g., hydroxylated derivatives) .

What in silico tools predict ADME properties for preclinical development?

Methodological Answer:

SwissADME predicts logP (~2.5) and BBB permeability. PBPK modeling (GastroPlus) simulates oral bioavailability. Cytochrome P450 inhibition is assessed via docking (CYP3A4, CYP2D6). Validate with Caco-2 permeability assays and hepatocyte clearance studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.